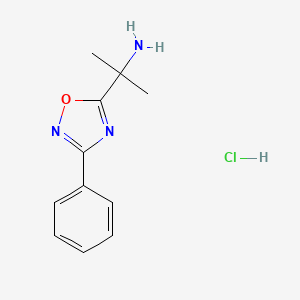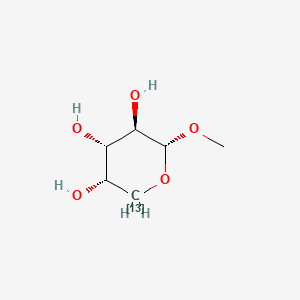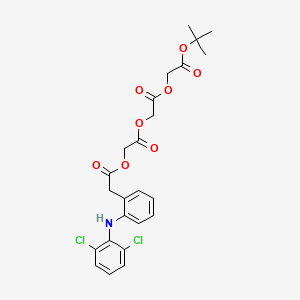
tert-Buty Diacetic Aceclofenac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Buty Diacetic Aceclofenac typically involves the reaction of diclofenac sodium with tert-butyl chloroacetate in the presence of a catalyst such as iodide. The reaction is carried out under heating conditions to facilitate the condensation reaction . Another method involves reacting diclofenac sodium with tert-butyl bromoacetate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Buty Diacetic Aceclofenac undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese-oxo species.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like cyanoethyl-protected tetrathiafulvalene (TTF) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
tert-Buty Diacetic Aceclofenac has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-Buty Diacetic Aceclofenac involves the inhibition of the cyclo-oxygenase (COX) enzyme, which plays a crucial role in the synthesis of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, swelling, and inflammation . By inhibiting COX, the compound reduces the production of these mediators, thereby exerting its anti-inflammatory and analgesic effects .
Comparaison Avec Des Composés Similaires
Diclofenac: A widely used NSAID with similar anti-inflammatory properties.
Aceclofenac: The parent compound from which tert-Buty Diacetic Aceclofenac is derived.
Ibuprofen: Another common NSAID with comparable effects.
Uniqueness: this compound is unique due to its specific molecular structure, which allows for targeted modifications and derivatizations. This makes it a valuable intermediate in the synthesis of more complex and specialized compounds.
Propriétés
Formule moléculaire |
C24H25Cl2NO8 |
|---|---|
Poids moléculaire |
526.4 g/mol |
Nom IUPAC |
[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-2-oxoethoxy]-2-oxoethyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C24H25Cl2NO8/c1-24(2,3)35-22(31)14-34-21(30)13-33-20(29)12-32-19(28)11-15-7-4-5-10-18(15)27-23-16(25)8-6-9-17(23)26/h4-10,27H,11-14H2,1-3H3 |
Clé InChI |
ZBIQXEHNJXZJEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COC(=O)COC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide](/img/structure/B13863763.png)
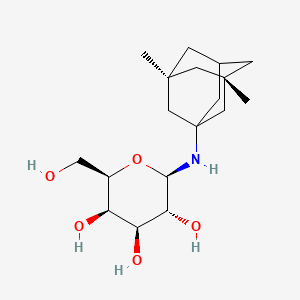
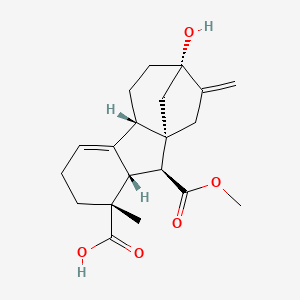


![(3S,8S,9S,10R,13R,14S,17R)-17-(5-ethyl-6-methylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13863806.png)

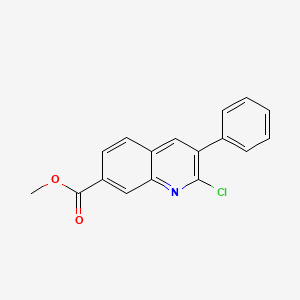
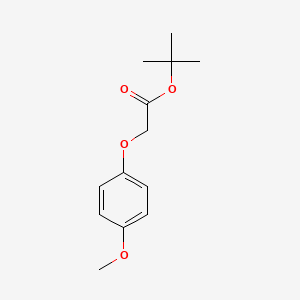
![N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose](/img/structure/B13863822.png)

